molecular formula C11H10N2O3 B11888107 N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 90878-22-1

N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11888107
CAS No.: 90878-22-1
M. Wt: 218.21 g/mol
InChI Key: KYWXOTHPWNMUAU-UHFFFAOYSA-N
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Description

N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the amidation of lower alkyl esters of substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. The reaction is carried out using 3-picolylamine in a solvent mixture of DMF and MeOH (3:1). The reactions generally proceed smoothly, yielding the target amides in good overall yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable and efficient synthetic methodologies that can be adapted for large-scale production. These methods often focus on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.

    Substitution: Nucleophilic substitution reactions are common, particularly at the methoxy and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its specific methoxy substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development.

Properties

CAS No.

90878-22-1

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-methoxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C11H10N2O3/c1-16-13-11(15)8-6-7-4-2-3-5-9(7)12-10(8)14/h2-6H,1H3,(H,12,14)(H,13,15)

InChI Key

KYWXOTHPWNMUAU-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC2=CC=CC=C2NC1=O

Origin of Product

United States

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